3-Carboxy-4-methylsulfonylphenylboronic acid
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Overview
Description
3-Carboxy-4-methylsulfonylphenylboronic acid is an organic compound with the molecular formula C8H9BO6S. It is a boronic acid derivative, characterized by the presence of a boronic acid group (B(OH)2) attached to a phenyl ring, which also contains a carboxylic acid group (COOH) and a methylsulfonyl group (SO2CH3).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carboxy-4-methylsulfonylphenylboronic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable phenylboronic acid derivative.
Functional Group Introduction: The carboxylic acid group and the methylsulfonyl group are introduced through a series of reactions, including electrophilic aromatic substitution and oxidation reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and automated systems to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
3-Carboxy-4-methylsulfonylphenylboronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the methylsulfonyl group to a methylthio group.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) are typically employed in Suzuki-Miyaura cross-coupling reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Methylthio derivatives.
Substitution: Various substituted phenylboronic acid derivatives.
Scientific Research Applications
3-Carboxy-4-methylsulfonylphenylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: The compound is investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of boron-containing drugs.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 3-Carboxy-4-methylsulfonylphenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the design of sensors and inhibitors that target specific molecular pathways. The boronic acid group interacts with molecular targets through the formation of boronate esters, which can modulate the activity of enzymes and other proteins .
Comparison with Similar Compounds
Similar Compounds
4-Carboxyphenylboronic Acid: Similar structure but lacks the methylsulfonyl group.
3-Carboxyphenylboronic Acid: Similar structure but lacks the methylsulfonyl group.
4-Methylsulfonylphenylboronic Acid: Similar structure but lacks the carboxylic acid group.
Uniqueness
3-Carboxy-4-methylsulfonylphenylboronic acid is unique due to the presence of both the carboxylic acid and methylsulfonyl groups on the phenyl ring. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
5-borono-2-methylsulfonylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO6S/c1-16(14,15)7-3-2-5(9(12)13)4-6(7)8(10)11/h2-4,12-13H,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHOIUMMNSZWELN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)S(=O)(=O)C)C(=O)O)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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